7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
The compound 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule that has been the subject of various studies due to its potential biological activities and chemical properties. It is characterized by a fused ring system that includes a benzothiophene and a pyrimidinone moiety, which is of interest in medicinal chemistry for its structural complexity and versatility in chemical reactions .
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. A selective synthetic method has been developed for 2-alkylamino derivatives of the compound, which involves an aza-Wittig reaction followed by a reaction with aliphatic primary amines . Additionally, derivatives have been synthesized and characterized using spectral data, which were then evaluated for their antibacterial and antimycobacterial activities . Another study reported the synthesis of new bioactive derivatives starting from 3-amino-2-mercapto analogs of the compound, indicating the versatility of the core structure in synthetic chemistry .
Molecular Structure Analysis
The crystal and molecular structure of the compound has been determined using X-ray crystallography. It crystallizes in the monoclinic space group P21/c, and the structure is stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions . These interactions are crucial for understanding the compound's behavior in solid-state and may influence its biological activity.
Chemical Reactions Analysis
The compound and its derivatives have been used as intermediates in the synthesis of various heterocyclic systems. For instance, derivatives of the compound have been used to obtain a new heterocyclic system with a 1,3,4-thiadiazine ring . The presence of reactive functional groups in the molecule makes it a versatile intermediate for the preparation of bridgehead nitrogen polyheterocycles .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one are not detailed in the provided papers, the studies do suggest that the compound's derivatives exhibit a range of biological activities, including anti-inflammatory, CNS depressant, and antimicrobial activities . The compound's reactivity and the ability to form stable crystalline structures with defined molecular interactions are indicative of its potential utility in pharmaceutical applications.
Scientific Research Applications
Crystal Structure Analysis
The compound's crystal and molecular structure has been studied through X-ray characterization, highlighting its crystallization in a monoclinic space group. This research is significant for understanding the compound's physical and chemical properties (Ziaulla et al., 2012).
Synthesis of Bioactive Derivatives
Research has been conducted on the synthesis of new bioactive derivatives of this compound. These derivatives have shown promising biological activities, including anti-inflammatory and antimicrobial properties, which are important for pharmaceutical applications (Ashalatha et al., 2007).
Base Catalyzed Reactions
The compound has been used as a starting material in base-catalyzed reactions to synthesize various derivatives. This type of synthesis is significant for developing novel compounds with potential biological and pharmaceutical applications (Dai et al., 2011).
Antimicrobial Applications
Derivatives of this compound have been synthesized and tested for antimicrobial activities. This research is crucial for discovering new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Soliman et al., 2009).
Heterocyclic System Synthesis
Research has focused on synthesizing derivatives of the compound, contributing to the development of new heterocyclic systems. These systems are important for their potential use in various chemical and pharmaceutical applications (Sauter & Deinhammer, 1973).
Selective Synthesis Methods
Selective synthesis methods for this compound have been explored, showing its versatility as a building block for diverse chemical structures. This research is essential for the targeted synthesis of compounds with specific biological activities (Ding et al., 2005).
properties
IUPAC Name |
7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXTYUERRJGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20915066 | |
Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20915066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
95211-71-5 | |
Record name | 5,6,7,8-Tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95211-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095211715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20915066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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